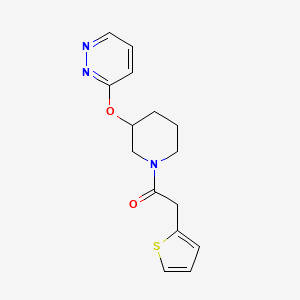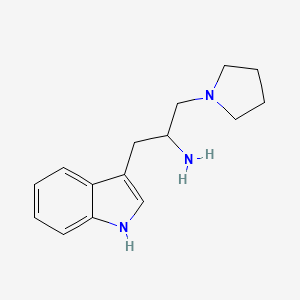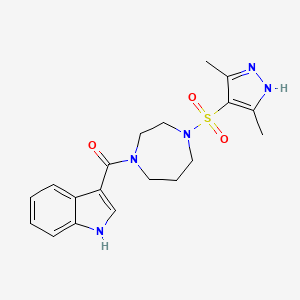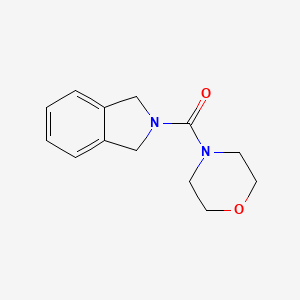
1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone” is a chemical compound with the molecular formula C15H17N3O2S . It is a complex organic compound that contains several functional groups and rings, including a pyridazine ring, a piperidine ring, and a thiophene ring .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various chemical reactions. One possible method for the synthesis of similar compounds involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone” is characterized by the presence of a pyridazine ring, a piperidine ring, and a thiophene ring . These rings are connected in a specific arrangement, with various functional groups attached to them .Chemical Reactions Analysis
The chemical reactions involving “1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone” would depend on the specific conditions and reagents used. As mentioned earlier, the synthesis of similar compounds often involves ring cleavage reactions .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds : A study by Attaby et al. (2006) describes the synthesis of heterocyclic compounds derived from pyrazolo[3,4-b]pyridin-5-yl)ethanone, which were evaluated for their cytotoxicity and antiviral activity, including against HSV1 and HAV-MBB. This work exemplifies the synthetic versatility of related chemical structures for generating biologically active molecules (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Anticancer Activity : Kumar et al. (2013) reported on the synthesis of piperazine-2,6-dione derivatives starting from various amines, including thiophen-2-ylmethanamine, and their evaluation for anticancer activity. The study highlights the potential therapeutic applications of compounds within this chemical space (Kumar, Kumar, Roy, & Sondhi, 2013).
Analgesic and Antiparkinsonian Activities
- Pharmacological Screening : Amr et al. (2008) synthesized a series of substituted pyridine derivatives, including reactions with thiophene-2-carboxaldehyde, demonstrating significant analgesic and antiparkinsonian activities. This research underscores the relevance of such compounds in developing new therapeutic agents for pain and Parkinson's disease management (Amr, Maigali, & Abdulla, 2008).
Hydrogen-bonding Patterns in Enaminones
- Crystallographic Studies : Balderson et al. (2007) analyzed the hydrogen-bonding patterns of enaminone derivatives, providing insights into the structural basis of their biological activity. Such studies are crucial for understanding how modifications in chemical structure can influence biological interactions and therapeutic efficacy (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis and Antimicrobial Activity
- Antibacterial Activity : Merugu, Ramesh, and Sreenivasulu (2010) explored the synthesis of compounds containing piperidine and their antibacterial activity. This work highlights the potential of piperidine derivatives, similar in structure to the query compound, as candidates for developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Mecanismo De Acción
Piperidine Derivatives
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Propiedades
IUPAC Name |
1-(3-pyridazin-3-yloxypiperidin-1-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(10-13-5-3-9-21-13)18-8-2-4-12(11-18)20-14-6-1-7-16-17-14/h1,3,5-7,9,12H,2,4,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZQSPCKFYSCBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CS2)OC3=NN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(1H-imidazole-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2389725.png)

![1-(2-Oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2389730.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2389734.png)


![1-(3,4-dimethylphenyl)-6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2389737.png)
![1-[(2-methyl-1H-indol-4-yl)oxy]-3-morpholino-2-propanol](/img/structure/B2389739.png)
![2-Mercaptobenzo[D]oxazole-6-carboxylic acid](/img/structure/B2389740.png)
![N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2389742.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B2389743.png)
![(E)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389746.png)

